molecular formula C17H15ClF3N3O2S B4537079 2-{[(2-chlorobenzyl)thio]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-{[(2-chlorobenzyl)thio]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Cat. No. B4537079
M. Wt: 417.8 g/mol
InChI Key: MQMZOSFZMSZQBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazinecarboxamide derivatives typically involves multiple steps, starting from relevant benzohydrazide precursors. These precursors are then subjected to various synthetic approaches, including condensation reactions, to introduce different substituents onto the hydrazinecarboxamide framework. For example, compounds related to the target molecule have been obtained from 4-(trifluoromethyl)benzohydrazide by three synthetic approaches, characterized by spectral methods (Krátký et al., 2020).

Molecular Structure Analysis

The molecular structure of hydrazinecarboxamide derivatives is crucial for their biological activity. The N—N—C(=O)—N unit in these compounds is often nearly planar, with specific dihedral angles influencing their interaction with biological targets. Crystal structure determination and molecular docking studies are common techniques used to elucidate these structures and predict their biological interactions (Attia et al., 2012).

Chemical Reactions and Properties

Hydrazinecarboxamide derivatives undergo various chemical reactions, including condensation with aldehydes to form Schiff base derivatives and reactions with isothiocyanates to form triazole derivatives. These reactions not only demonstrate the chemical versatility of these compounds but also allow for the synthesis of derivatives with enhanced biological activities (Kausar et al., 2021).

properties

IUPAC Name

1-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2S/c18-14-7-2-1-4-11(14)9-27-10-15(25)23-24-16(26)22-13-6-3-5-12(8-13)17(19,20)21/h1-8H,9-10H2,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMZOSFZMSZQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-chlorobenzyl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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